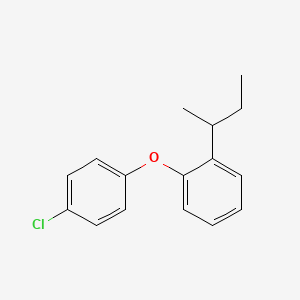
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chlorophenoxy group attached to a benzene ring, with an isobutyl group as a substituent
Métodos De Preparación
The synthesis of 1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene typically involves the reaction of 4-chlorophenol with 2-(1-methylpropyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzylic position, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions often result in the formation of alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit activity against certain diseases or conditions.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene can be compared with other similar compounds, such as:
4-Chlorophenol: A simpler compound with a similar chlorophenoxy group but lacking the isobutyl substituent.
2-(1-Methylpropyl)benzene: Another related compound that shares the isobutyl group but lacks the chlorophenoxy group.
1-(4-Bromophenoxy)-2-(1-methylpropyl)benzene: A brominated analog that may exhibit different reactivity and properties due to the presence of bromine instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60142-03-2 |
|---|---|
Fórmula molecular |
C16H17ClO |
Peso molecular |
260.76 g/mol |
Nombre IUPAC |
1-butan-2-yl-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C16H17ClO/c1-3-12(2)15-6-4-5-7-16(15)18-14-10-8-13(17)9-11-14/h4-12H,3H2,1-2H3 |
Clave InChI |
LSVDNDDTYRDYLF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





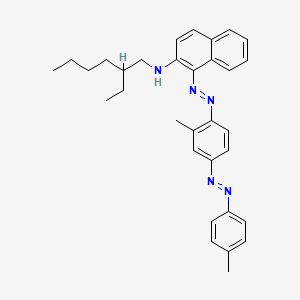
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
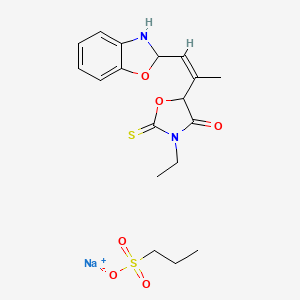
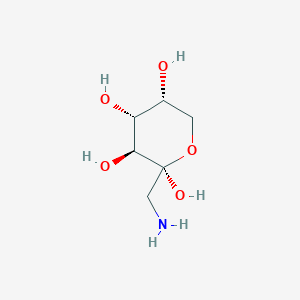
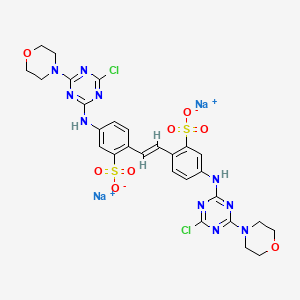
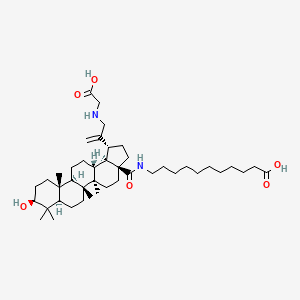
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
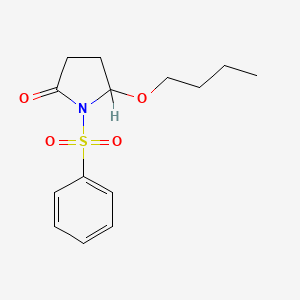

![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
